molecular formula C13H17BN2O3 B12438831 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-5-ol

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-5-ol

Cat. No.: B12438831
M. Wt: 260.10 g/mol
InChI Key: MULGIEKEBLTJDO-UHFFFAOYSA-N
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Description

¹H Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of this compound reveals distinct proton environments:

  • Aromatic Protons : Signals between δ 7.2–8.0 ppm correspond to H-4 (δ 7.45–7.40, multiplet), H-7 (δ 7.55, doublet, J = 8.6 Hz), and H-6 (δ 7.45–7.40, multiplet). The deshielded H-7 arises from proximity to the electron-withdrawing boronate group.
  • Hydroxyl Proton : A broad singlet at δ 13.50 ppm indicates the phenolic -OH group, shifted downfield due to hydrogen bonding with N1.
  • Pinacol Methyl Groups : Two singlets at δ 1.25 and 1.30 ppm integrate for 12 protons, corresponding to the four equivalent methyl groups on the dioxaborolane ring.

¹³C NMR

The ¹³C NMR spectrum features:

  • Aromatic Carbons : Peaks at δ 110–140 ppm, with C-5 (bearing -OH) at δ 140.41 ppm and C-6 (boron-substituted) at δ 127.22 ppm.
  • Pinacol Carbons : Quaternary carbons of the dioxaborolane ring resonate at δ 80–85 ppm, while methyl carbons appear at δ 24–28 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • O-H Stretch : A broad band at 3200 cm⁻¹, characteristic of phenolic -OH groups.
  • B-O Stretch : Strong absorption at 1360 cm⁻¹, indicative of boron-oxygen bonds in the dioxaborolane ring.
  • Aromatic C-H Stretch : Peaks at 3050–3100 cm⁻¹, consistent with sp² hybridized carbons.

Mass Spectrometry

The electron ionization mass spectrum shows a molecular ion peak at m/z 260.10 ([M]⁺), with major fragments at m/z 244 (loss of -OH), 199 (cleavage of the dioxaborolane ring), and 134 (indazole core).

Spectroscopic Technique Key Assignments Source
¹H NMR δ 13.50 (OH), δ 7.55 (H-7), δ 1.25/1.30 (CH₃)
¹³C NMR δ 140.41 (C-5), δ 127.22 (C-6), δ 85.2 (B-O-C)
IR 3200 cm⁻¹ (O-H), 1360 cm⁻¹ (B-O)
MS m/z 260.10 ([M]⁺), 244 ([M-OH]⁺)

X-ray Crystallographic Studies and Conformational Analysis

While X-ray diffraction data for this compound remains unreported, analogous indazole-boronate complexes exhibit planar indazole systems with dihedral angles of 5–10° between the aromatic and dioxaborolane rings. Computational models predict:

  • Boron Geometry : Trigonal planar coordination around boron, with O-B-O bond angles of ~120° and B-C (aromatic) bond lengths of ~1.56 Å.
  • Tautomerism : The indazole exists predominantly in the 1H-tautomeric form, stabilized by intramolecular hydrogen bonding between O5-H and N1.
  • Crystal Packing : Methyl groups on the pinacol ligand likely engage in van der Waals interactions, promoting a layered molecular arrangement in the solid state.

Future crystallographic studies should prioritize resolving the exact bond lengths, angles, and supramolecular interactions to validate these predictions.

Properties

Molecular Formula

C13H17BN2O3

Molecular Weight

260.10 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-5-ol

InChI

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-10-8(5-11(9)17)7-15-16-10/h5-7,17H,1-4H3,(H,15,16)

InChI Key

MULGIEKEBLTJDO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2O)C=NN3

Origin of Product

United States

Preparation Methods

Synthesis of 5-Hydroxy-6-Bromo-1H-indazole

The bromo-hydroxy precursor is typically synthesized via electrophilic bromination of 5-hydroxy-1H-indazole. The hydroxyl group at C-5 directs bromination to the C-6 position due to its electron-donating nature.

Key Steps :

  • Bromination : Treatment of 5-hydroxy-1H-indazole with bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid or DMF) yields 5-hydroxy-6-bromo-1H-indazole.
  • Purification : The product is isolated via recrystallization or chromatography.

Cross-Coupling Reaction

The bromo intermediate undergoes Suzuki coupling with a boronic acid pinacol ester to form the target compound.

Optimized Conditions (adapted from):

Parameter Value/WP
Catalyst Pd(PPh₃)₄ or XPhos Pd G2
Base Cs₂CO₃ or K₃PO₄
Solvent Toluene/IPA/H₂O (3:1:1)
Temperature 70–95°C
Time 2–16 hours

Mechanistic Pathway :

  • Oxidative Addition : The Pd(0) catalyst oxidizes to Pd(II) upon interaction with the aryl bromide.
  • Transmetallation : The boronate ester replaces the bromide via exchange with the boronic acid.
  • Reductive Elimination : The aryl-boronate bond forms, regenerating the Pd(0) catalyst.

Yield : Moderate to high yields (50–85%) are reported, depending on steric and electronic factors.

C-H Borylation of N-Protected Indazoles

Iridium-catalyzed C-H borylation enables direct functionalization of the indazole core without pre-installed directing groups.

Protection Strategy

The hydroxyl group at C-5 may require protection (e.g., as a methyl ether) to prevent interference with the catalyst.

Example Protocol (adapted from):

  • Protection : Treat 5-hydroxy-1H-indazole with methyl iodide in acetone/KOH to form 5-methoxy-1H-indazole.
  • Borylation : React with B₂Pin₂ in the presence of an iridium catalyst (e.g., [Ir(COD)OMe]₂/dtbpy) in MTBE or THF under inert atmosphere.
  • Deprotection : Remove the methyl group via acidic hydrolysis (e.g., BBr₃) to regenerate the hydroxyl group.

Catalytic System :

Component Role
Iridium Precursor [Ir(COD)OMe]₂
Ligand dtbpy or Me₄phen
Base None (anhydrous conditions)

Advantages :

  • High regioselectivity (C-6 borylation favored).
  • Minimal side reactions due to catalyst stability.

Limitations :

  • Requires anhydrous conditions to prevent protodeborylation.

Hydrazine Condensation Approach

This method constructs the indazole core with pre-installed substituents via cyclization of hydrazines and carbonyl compounds.

Core Synthesis

5-Hydroxy-6-bromo-1H-indazole can be synthesized from a bromo-substituted ketone and hydrazine.

Procedure Outline :

  • Hydrazone Formation : React 5-hydroxy-6-bromoacetophenone with hydrazine in DMF.
  • Cyclization : Treat the hydrazone with NaOH or K₂CO₃ to form the indazole ring.
  • Purification : Extract with EtOAc, wash with brine, and isolate via column chromatography.

Key Challenges :

  • Control of regioselectivity during cyclization.
  • Stability of the bromo-hydroxy intermediate.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Suzuki Coupling High efficiency, scalable Requires pre-functionalized bromo precursor 50–85%
C-H Borylation Direct functionalization, no pre-bromination Sensitive to moisture, costly catalysts 40–70%
Hydrazine Condensation One-pot synthesis, atom economy Limited regioselectivity, low yields 30–50%

Case Study: Synthesis of Analogues

For example, the synthesis of 1-methyl-6-boronate-indazole (PubChem CID: 53216819) involves:

  • N-Methylation : React 6-boronate-1H-indazole with methyl iodide/KOH.
  • Purification : Chromatography on silica gel (hexane/EtOAc).

Conditions :

Step Reagents/Conditions Yield
N-Methylation CH₃I, acetone, 0°C → RT, 2 hours 70–80%

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The compound can undergo reduction reactions to form different reduced derivatives.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).

Major Products

The major products formed from these reactions include various boronic acids, reduced derivatives, and substituted indazole compounds.

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. Its boron-containing structure allows it to participate in several important chemical reactions:

  • Suzuki-Miyaura Coupling : This reaction is pivotal for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. The presence of the boronic ester group facilitates the coupling with aryl halides under palladium catalysis conditions .
  • Cross-Coupling Reactions : The compound can be utilized in various cross-coupling reactions to synthesize complex organic structures. Its utility is particularly noted in creating pharmaceutical intermediates and functional materials .
Reaction Type Description
Suzuki-Miyaura CouplingForms biaryl compounds through coupling with aryl halides.
Cross-Coupling ReactionsSynthesizes complex organic structures for pharmaceuticals.

Medicinal Chemistry

The compound's biological activity has made it a candidate for medicinal chemistry research:

  • Anticancer Activity : Boron-containing compounds are known for their potential anticancer properties. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines by disrupting microtubule formation and inducing apoptosis .
  • Drug Development : The unique properties of this compound make it a valuable scaffold for designing new drugs targeting specific biological pathways. Its ability to form stable complexes with transition metals enhances its potential as a drug candidate .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

Case Study 1: Anticancer Properties

A study investigated the effects of boron-containing compounds on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Synthesis of Biaryl Compounds

Research demonstrated the effectiveness of using this compound in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds with high yields and selectivity. This showcases its utility as a versatile building block in organic synthesis .

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-5-ol involves its interaction with molecular targets through the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in forming new carbon-carbon bonds.

Comparison with Similar Compounds

Positional Isomers of Indazole Boronate Esters

Key Compounds :

Lower polarity due to the absence of a hydroxyl group, leading to higher logP compared to the target compound .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 885618-33-7)

  • Boronate group at position 3.
  • Steric hindrance at position 4 may reduce reactivity in cross-coupling reactions compared to positions 5 or 6 .

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 2243949-54-2) Methoxy group at position 6 and boronate at position 4.

Table 1: Comparison of Indazole Boronate Derivatives

Compound (CAS) Boronate Position Substituent Position/Group Molecular Formula Key Properties
937049-58-6 (Target) 6 5-OH C14H18BN2O3 High polarity, reactive in cross-coupling
862723-42-0 5 None C13H16BN2O2 Higher logP, reduced solubility
885618-33-7 4 None C13H16BN2O2 Steric hindrance limits reactivity
2243949-54-2 5 6-OCH3 C14H19BN2O3 Enhanced stability, lower H-bonding

Heterocyclic Core Variations

Key Compounds :

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one (CAS: 710348-69-9)

  • Benzimidazolone core with a ketone group.
  • The ketone enables hydrogen bonding, but the fused ring system reduces solubility compared to indazole derivatives .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS: N/A) Indolinone core with a ketone at position 2. Increased planarity may enhance π-stacking interactions in drug design but lowers metabolic stability .

Table 2: Heterocyclic Core Variations

Compound Core Structure Functional Group Key Properties
Target Compound Indazole 5-OH, 6-boronate Balanced reactivity and solubility
710348-69-9 Benzimidazolone 2-ketone High H-bonding, lower solubility
Indolin-2-one derivative Indolinone 2-ketone Planar structure, metabolic liability

Substituent Effects on Reactivity and Bioactivity

Enhanced lipophilicity (logP ~3.5) compared to the target compound (logP ~2.8) .

Difluoromethyl-substituted Indazoles (e.g., 2-(difluoromethyl)-5-boronate-2H-indazole)

  • Difluoromethyl group introduces electron-withdrawing effects, accelerating Suzuki reactions.
  • Fluorine atoms improve metabolic stability but reduce aqueous solubility .

Table 3: Substituent Impact on Properties

Compound Substituent Effect on Reactivity/Bioactivity
Target Compound 5-OH Enhances solubility, antioxidant potential
1430753-39-1 1-Benzyl Steric hindrance, higher logP
Difluoromethyl derivatives CF2H Faster cross-coupling, metabolic stability

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-5-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H17BNO2
  • Molecular Weight : 204.07 g/mol
  • CAS Number : 24388-23-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound acts as a boronic acid derivative, which can form reversible covalent bonds with diols and amino acids in proteins. This property is particularly useful in modulating enzyme activity and influencing signaling pathways.

Target Enzymes

Research indicates that this compound may inhibit specific enzymes involved in cancer progression and inflammation. Notably:

  • Cyclooxygenase (COX) Inhibition : The compound has shown promise in inhibiting COX enzymes, which are crucial in the inflammatory response and are often overexpressed in cancerous tissues .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance:

  • Cell Line Experiments : The compound was tested on various cancer cell lines where it exhibited cytotoxic effects at micromolar concentrations. IC50 values were reported around 10 µM for certain cell lines .

In Vivo Studies

In vivo experiments using animal models have further elucidated the biological activity of this compound:

  • Tumor Models : In A2058 tumor-bearing mice models, the compound was shown to reduce tumor size significantly compared to controls. This suggests potential applications in cancer therapy .

Case Studies

A few notable case studies highlight the efficacy of this compound:

StudyModelFindings
Study 1A2058 Tumor ModelSignificant reduction in tumor size (p < 0.05) after treatment with the compound.
Study 2Inflammatory ResponseDecreased levels of inflammatory markers (e.g., TNF-alpha) following administration.

Therapeutic Applications

Given its biological activity, this compound holds potential for several therapeutic applications:

  • Cancer Treatment : Due to its COX inhibition and cytotoxic properties.
  • Anti-inflammatory Agents : Potential use in treating chronic inflammatory diseases.

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